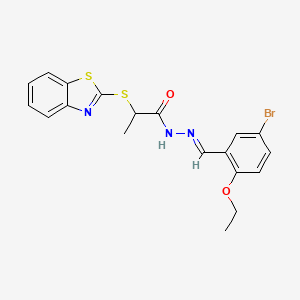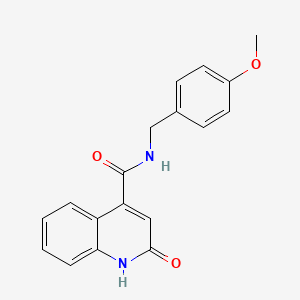
2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide, also known as BEPPH, is a chemical compound that has been widely studied for its potential biomedical applications. BEPPH belongs to the family of hydrazide compounds, which have been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
科学研究应用
2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide has been extensively studied for its potential biomedical applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. In particular, 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. Additionally, 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide has been shown to improve insulin sensitivity in diabetic mice, suggesting that it may have therapeutic potential for the treatment of diabetes.
作用机制
The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide is not fully understood, but it is believed to involve the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2 activity, 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide may reduce the production of prostaglandins and thereby alleviate inflammation. In cancer cells, 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide has been shown to induce apoptosis by activating the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide can inhibit the activity of COX-2 and reduce the production of prostaglandins. 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. In vivo studies have shown that 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide can improve insulin sensitivity in diabetic mice, suggesting that it may have therapeutic potential for the treatment of diabetes.
实验室实验的优点和局限性
One advantage of 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide is that it is relatively easy to synthesize and purify. Additionally, 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide has been shown to exhibit a range of biological activities, making it a versatile compound for biomedical research. However, one limitation of 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential. Additionally, 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide has not yet been extensively studied in human subjects, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide. One area of interest is the development of 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide derivatives with improved therapeutic potential. For example, modifications to the benzothiazole or benzylidene moieties may enhance the anti-inflammatory or anti-cancer properties of 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide. Another area of interest is the investigation of the safety and efficacy of 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide in human subjects. Clinical trials could be conducted to determine the optimal dosage and administration route for 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide. Finally, further studies could be conducted to elucidate the mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide and to identify potential molecular targets for its therapeutic effects.
合成方法
2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide can be synthesized by the condensation reaction between 2-(1,3-benzothiazol-2-ylthio)propanohydrazide and 5-bromo-2-ethoxybenzaldehyde. The reaction is typically carried out in the presence of a catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
属性
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S2/c1-3-25-16-9-8-14(20)10-13(16)11-21-23-18(24)12(2)26-19-22-15-6-4-5-7-17(15)27-19/h4-12H,3H2,1-2H3,(H,23,24)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFADTRIPCVEMN-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C(C)SC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C(C)SC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]propanehydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5778156.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5778164.png)

![N-[2-(acetylamino)phenyl]-3-oxobutanamide](/img/structure/B5778175.png)


![2-[2-(phenylthio)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5778195.png)
![N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5778222.png)
![methyl 3-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B5778226.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde](/img/structure/B5778244.png)
![1-[(phenylthio)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5778251.png)
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5778256.png)
![N'-[4-(diethylamino)benzylidene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5778259.png)